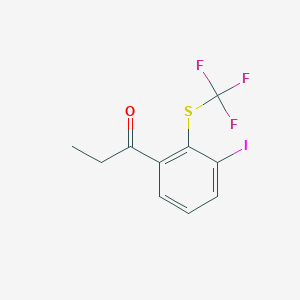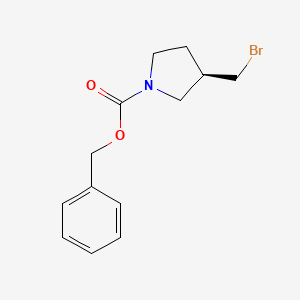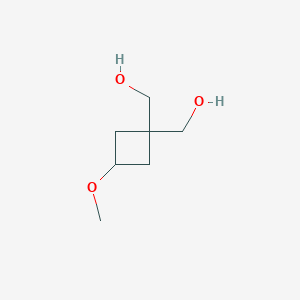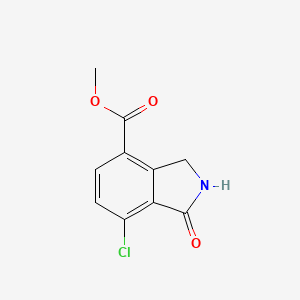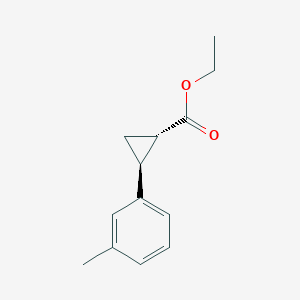
1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes both amino and chloromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chloromethylation of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, such as amino alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloromethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-(2-Amino-6-(methyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-6-(hydroxymethyl)phenyl)-3-chloropropan-1-one
Uniqueness: 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both amino and chloromethyl groups provides versatility in synthetic chemistry and potential biological activity.
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-[2-amino-6-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-4-9(14)10-7(6-12)2-1-3-8(10)13/h1-3H,4-6,13H2 |
Clé InChI |
GMZRNOHELIEFGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)C(=O)CCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



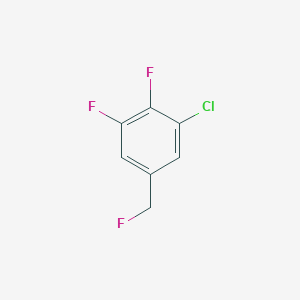

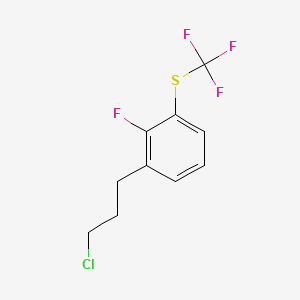
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
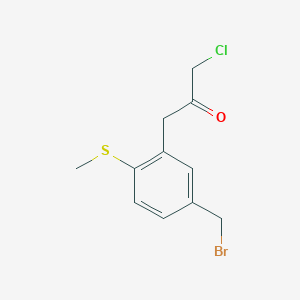
![3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester](/img/structure/B14047384.png)
